3-Trifluoromethanesulfonamidopropanoic acid
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Overview
Description
3-Trifluoromethanesulfonamidopropanoic acid is a chemical compound with the molecular formula C4H6F3NO4S and a molecular weight of 221.15 g/mol . It is known for its unique properties due to the presence of the trifluoromethanesulfonyl group, which imparts high acidity and strong electron-withdrawing characteristics. This compound is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-Trifluoromethanesulfonamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of β-alanine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
3-Trifluoromethanesulfonamidopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups, such as thiols.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Trifluoromethanesulfonamidopropanoic acid has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 3-Trifluoromethanesulfonamidopropanoic acid involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .
Comparison with Similar Compounds
3-Trifluoromethanesulfonamidopropanoic acid can be compared with other similar compounds, such as triflamides and triflimides. These compounds also contain the trifluoromethanesulfonyl group but differ in their structure and reactivity. For example:
Triflamides: These compounds have the general formula CF3SO2NHR and are known for their high NH-acidity and catalytic activity.
The uniqueness of this compound lies in its specific structure, which combines the properties of both an amino acid and a trifluoromethanesulfonyl group, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-(trifluoromethylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO4S/c5-4(6,7)13(11,12)8-2-1-3(9)10/h8H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKOBHARLVYDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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